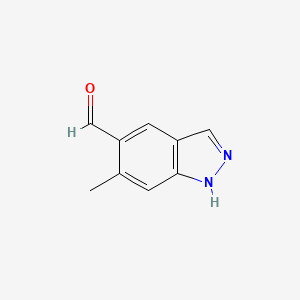

6-Methyl-1H-indazole-5-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1H-indazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-2-9-7(4-10-11-9)3-8(6)5-12/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKCNHLIMIJOJOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C=O)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Utilization of Indazole-5-Carbaldehydes in Medicinal Chemistry

Executive Summary: The C5 Vector

In the landscape of kinase inhibitor design, the indazole scaffold is a "privileged structure," serving as a bioisostere for the purine ring of ATP. While C3-substituted indazoles (e.g., Axitinib, Pazopanib) have dominated early generations of inhibitors, the indazole-5-carbaldehyde intermediate has emerged as a critical divergence point for accessing novel chemical space.

The C5 position of the indazole ring typically orients towards the solvent-exposed region of the ATP-binding pocket in many kinases (e.g., Aurora, HPK1, CDK). Consequently, the 5-formyl group (5-CHO) acts as a high-value "chemical handle," allowing medicinal chemists to modulate:

-

Solubility & PK: Via reductive amination to introduce polar solubilizing tails (morpholines, piperazines).

-

Selectivity: By extending rigid linkers into the ribose-binding pocket or solvent front.

-

Covalent Binding: Via conversion to acrylamides (Michael acceptors) targeting non-catalytic cysteines.

This guide details the synthetic access, strategic functionalization, and experimental protocols for utilizing indazole-5-carbaldehydes.

Synthetic Access to the Scaffold

Unlike indole, where the C3 position is naturally nucleophilic and susceptible to Vilsmeier-Haack formylation, the indazole C5 position is electronically deactivated. Direct electrophilic aromatic substitution at C5 is difficult without activating groups. Therefore, the industry-standard access relies on Metal-Halogen Exchange or Transition Metal-Catalyzed Carbonylation .

Pathway Analysis: Accessing the 5-CHO

The following decision tree illustrates the primary synthetic routes based on starting material availability.

Figure 1: Synthetic logic flow for accessing the indazole-5-carbaldehyde scaffold. Route A (Lithiation) is the most common bench-scale method.

Strategic Functionalization (The "Divergence Point")

Once the 5-CHO handle is established, it serves as the pivot for Structure-Activity Relationship (SAR) exploration.

Reductive Amination (Solubility Vector)

The most common application is coupling with secondary amines.

-

Objective: Introduce solubilizing groups (e.g., N-methylpiperazine) that protrude into the solvent.

-

Mechanism: Formation of an iminium ion followed by reduction.[1]

-

Reagent Choice: Sodium triacetoxyborohydride (STAB) is preferred over NaBH4 due to milder conditions and reduced risk of reducing the aldehyde to alcohol before amine condensation.

Olefination (Covalent Vector)

-

Objective: Synthesis of acrylamides for targeted covalent inhibitors (TCIs).

-

Reaction: Wittig or Horner-Wadsworth-Emmons (HWE) reaction.

-

Target: Cysteines located at the rim of the ATP pocket (e.g., Cys481 in BTK, though specific to the kinase of interest).

Oxidation (Amide Vector)

-

Objective: Conversion to 5-COOH to create amide linkers, often used to pick up hydrogen bonds with backbone residues like Aspartate (DFG motif).

-

Reagent: Pinnick oxidation (NaClO2) is the standard for avoiding over-oxidation or chlorination side products.

Technical Data & Protocols

Comparative Reactivity Profile

The following table summarizes the reactivity of the 5-CHO group compared to the 3-CHO isomer, guiding synthetic planning.

| Feature | Indazole-5-CHO | Indazole-3-CHO | Medicinal Implication |

| Electronic State | Electron-deficient aromatic aldehyde | Conjugated with N1-N2 system | 5-CHO is more reactive toward nucleophiles (amines). |

| Steric Environment | Unhindered (Planar) | Sterically crowded by N1/C4 | 5-CHO allows bulky amine couplings. |

| Kinase Binding | Points to Solvent/Ribose | Points to Gatekeeper/Hinge | 5-CHO derivatives modulate PK/Solubility; 3-CHO derivatives modulate potency. |

| Metabolic Stability | Moderate (Oxidation prone) | High | 5-CHO derived amines often require metabolic soft-spot analysis. |

Standard Operating Procedure (SOP): Reductive Amination

Context: This protocol describes the coupling of 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carbaldehyde with morpholine. The THP protection at N1 is crucial to prevent catalyst poisoning or solubility issues.

Reagents:

-

Scaffold: 1-THP-indazole-5-carbaldehyde (1.0 eq)

-

Amine: Morpholine (1.2 eq)

-

Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Acid Catalyst: Acetic acid (1.0 eq)

-

Solvent: 1,2-Dichloroethane (DCE) or DCM.

Workflow:

-

Imine Formation: Charge a dry reaction vial with the aldehyde (1.0 mmol) and DCE (5 mL). Add Morpholine (1.2 mmol) and Acetic Acid (1.0 mmol).

-

Equilibration: Stir at room temperature for 30–60 minutes under Nitrogen. Critical Step: This allows the iminium species to form prior to reduction.

-

Reduction: Add STAB (1.5 mmol) in one portion. The reaction may effervesce slightly.

-

Monitoring: Stir for 4–16 hours. Monitor via LC-MS (Look for M+H of amine; disappearance of Aldehyde peak M+H).

-

Quench: Quench with saturated aqueous NaHCO3 (slow addition).

-

Extraction: Extract with DCM (3x). Wash organics with brine, dry over Na2SO4.

-

Purification: Flash chromatography (DCM/MeOH gradient).

Self-Validation Check:

-

If aldehyde remains: The imine formation was slow. Add molecular sieves in Step 1 next time.

-

If alcohol byproduct (reduced aldehyde) forms: The reductant was added too fast or the amine is non-nucleophilic.

Case Study: HPK1 Inhibitor Optimization

Recent literature highlights the role of indazole-5-substitution in developing Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors.[2]

The Challenge: Early hits (3-substituted indazoles) showed poor metabolic stability and low selectivity against JAK1. The Solution: Shifting the vector to C5.

-

Scaffold: A "Reverse Indazole" (N1-substituted) core was utilized.[2]

-

Modification: The 5-position was functionalized via the aldehyde intermediate to introduce a piperazine moiety.

-

Result: The C5-piperazine extended into the solvent front, forming a salt bridge with Asp101 (specific to HPK1), improving selectivity >80-fold against JAK1.

Figure 2: SAR logic flow demonstrating how the 5-CHO intermediate facilitates selectivity optimization in kinase inhibitors.

References

-

Syntheis of Indazole Derivatives

-

Lai, A.-Q., et al. (2025).[3] "Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications." Anti-Cancer Agents in Medicinal Chemistry.

-

-

HPK1 Inhibitor Case Study (C5 Substitution)

-

Yu, X., et al. (2021).[2] "Identification of Potent Reverse Indazole Inhibitors for HPK1." ACS Medicinal Chemistry Letters.

-

-

Haspin/Clk4 Kinase Selectivity

-

Loidl, A., et al. (2024). "N1-Benzoylated 5-(4-pyridinyl)indazole-based kinase inhibitors: Attaining haspin and Clk4 selectivity via modulation of the benzoyl substituents."[4] Archiv der Pharmazie.

-

-

Reductive Amination Protocols (Green/General)

-

Nitrosation Route to Indazole-3-Carbaldehyde (Contrast)

-

Chevalier, A., et al. (2018).[6] "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." RSC Advances.

-

Sources

- 1. scribd.com [scribd.com]

- 2. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N1-Benzoylated 5-(4-pyridinyl)indazole-based kinase inhibitors: Attaining haspin and Clk4 selectivity via modulation of the benzoyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

Technical Guide: Synthesis and Functional Optimization of 6-Methyl Indazole Intermediates

Topic: Literature Review of 6-Methyl Substituted Indazole Intermediates Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 6-methylindazole scaffold represents a privileged substructure in modern medicinal chemistry, serving as a critical pharmacophore in the development of kinase inhibitors (e.g., VEGFR, PDGFR), estrogen receptor ligands, and anti-inflammatory agents. Unlike its C3- or C5-substituted counterparts, the C6-methyl group offers a unique "benzylic handle," allowing for the extension of the molecule into solvent-exposed pockets of target proteins without disrupting the core hydrogen-bonding motif of the pyrazole ring.

This guide synthesizes the most robust synthetic pathways, regioselective alkylation strategies, and functionalization protocols for 6-methyl substituted indazoles. It moves beyond standard textbook definitions to provide field-validated methodologies for high-purity intermediate generation.

Structural Significance and SAR Implications

In Structure-Activity Relationship (SAR) studies, the 6-position of the indazole ring is often exploited to modulate solubility and target affinity.

-

Electronic Effects: The C6-methyl group acts as a weak electron donor via inductive effects (

), slightly increasing the electron density of the pyrazole moiety compared to the unsubstituted parent. This subtly influences the pKa of the N-H proton, impacting binding affinity in kinase hinge regions. -

Steric Vector: The C6 vector is typically oriented away from the ATP-binding cleft in many kinase-inhibitor complexes, making it an ideal site for attaching solubilizing groups (e.g., morpholine, piperazine) via a benzylic linker.

Synthetic Methodologies: The Core Construction

While classical diazotization of anilines (Jacobson synthesis) is historically significant, modern process chemistry favors the condensation of 2-fluorobenzaldehydes due to higher atom economy and safety profiles (avoiding potentially explosive diazonium salts).

Comparative Analysis of Synthetic Routes

| Route | Precursor | Key Reagents | Advantages | Limitations |

| A (Preferred) | 2-Fluoro-4-methylbenzaldehyde | Hydrazine hydrate, | High yield (>85%), scalable, few byproducts. | Precursor cost can be higher than anilines. |

| B (Classical) | 2-Amino-4-methylbenzaldehyde | Uses cheap aniline precursors. | Unstable diazonium intermediates; lower yields. | |

| C (Organometallic) | 2-Halo-4-methylbenzaldehyde | Pd-cat, Hydrazine | Tolerates sensitive functional groups. | High cost of Pd catalysts; metal scavenging required. |

Mechanism of Route A (Nucleophilic Aromatic Substitution)

The formation of 6-methyl-1H-indazole from 2-fluoro-4-methylbenzaldehyde proceeds via a cascade sequence:

-

Condensation: Hydrazine attacks the aldehyde carbonyl to form a hydrazone intermediate.

-

Cyclization: The distal nitrogen of the hydrazone acts as an intramolecular nucleophile, displacing the fluorine atom at the ortho position via an

mechanism. -

Tautomerization: Rapid aromatization yields the stable 1H-indazole tautomer.

Note on Regiochemistry: The starting material must be 2-fluoro-4-methylbenzaldehyde . The methyl group at the C4 position of the benzene ring becomes the C6 position of the fused indazole system due to the numbering convention shift upon fusion.

Visualization: Synthetic Pathway & Logic

Caption: Figure 1. Cascade synthesis of 6-methylindazole and subsequent divergent alkylation pathways.

Experimental Protocol: Synthesis of 6-Methyl-1H-Indazole

Grounding: This protocol is adapted from optimized industrial procedures for fluorobenzaldehyde condensation (Ref 1, 4).

Reagents and Equipment[1][2][3][4]

-

Substrate: 2-Fluoro-4-methylbenzaldehyde (10.0 g, 72.4 mmol)

-

Reagent: Hydrazine hydrate (64-65% solution, 10.0 mL, ~200 mmol)

-

Solvent: Ethylene Glycol or DMSO (High boiling point is critical for the

step) -

Workup: Ethyl acetate, Brine,

.

Step-by-Step Methodology

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-fluoro-4-methylbenzaldehyde (10.0 g) in Ethylene Glycol (50 mL).

-

Addition: Add hydrazine hydrate (10.0 mL) dropwise over 10 minutes at room temperature. Observation: A slight exotherm and color change (yellowing) indicate hydrazone formation.

-

Cyclization: Heat the reaction mixture to 140°C for 4–6 hours.

-

Process Control: Monitor via TLC (30% EtOAc/Hexane). The aldehyde spot (

) should disappear, and a lower, fluorescent spot (

-

-

Quench: Cool the mixture to room temperature and pour into crushed ice (200 g). Stir vigorously for 30 minutes. The product typically precipitates as a pale yellow solid.

-

Extraction (if oil forms): If the product does not precipitate, extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with water (5 x 50 mL) to remove excess glycol/hydrazine.

-

Purification: Recrystallize from minimal hot ethanol or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

-

Yield: Expected yield is 8.5–9.0 g (89–94%).

Functionalization: The "Benzylic Handle"

Once the 6-methyl-1H-indazole core is synthesized, the methyl group can be activated for coupling.

Protocol: Wohl-Ziegler Bromination

To attach pharmacophores, the methyl group is converted to a bromomethyl group.

-

Protection: First, protect N1 (e.g., with Boc or THP) to prevent side reactions.

-

Why: Free indazoles can undergo N-bromination or polymerization under radical conditions.

-

-

Radical Reaction:

-

Dissolve N-protected 6-methylindazole in

or Trifluorotoluene. -

Add N-Bromosuccinimide (NBS) (1.05 eq) and AIBN (0.05 eq).

-

Reflux until conversion is complete (monitor by LCMS).

-

Caution: Over-reaction can lead to the dibromo species. Stop at ~95% conversion.

-

Regioselectivity Challenges (N1 vs. N2)

Indazoles exhibit annular tautomerism (

-

N1-Alkylation (Thermodynamic): Favored by strong bases (NaH,

) in polar aprotic solvents (DMF, DMSO) at elevated temperatures. The anion charge is delocalized, but steric control and thermodynamics usually favor N1. -

N2-Alkylation (Kinetic): Favored by specific conditions such as the use of Meerwein salts or alkylation under neutral/acidic conditions (e.g., reaction with trichloroacetimidates).

Self-Validating Check: Use 2D NMR (HMBC) to confirm regiochemistry.

-

N1-Isomer: Cross-peaks between

protons and C7a/C3. -

N2-Isomer: Cross-peaks between

protons and C3/C3a.

References

-

Virsodia, V. et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. National Institutes of Health (NIH). Link

-

BenchChem. (2025).[1] The 7-Methyl-Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry. BenchChem Technical Guides. Link(Note: Contextual reference for general indazole scaffold properties)

-

Luo, G. et al. (2006). New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine. Journal of Organic Chemistry. Link

-

Hunt, T. et al. (2021).[2] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. Beilstein Journal of Organic Chemistry. Link

-

WuXi Biology. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi AppTec. Link

Sources

The Methyl-Indazole Carbaldehyde Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide on its History, Synthesis, and Therapeutic Significance

Introduction: The Privileged Indazole Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as central to the development of novel therapeutics. These "privileged scaffolds" possess the ideal combination of structural rigidity, synthetic accessibility, and the capacity for precise functionalization, allowing them to interact with a wide array of biological targets. The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, stands as a prominent member of this esteemed class.[1][2][3] Its ability to act as a bioisostere of indole, presenting both hydrogen bond donor and acceptor capabilities, has cemented its role in the design of numerous clinically significant drugs.[4][5]

This technical guide delves into the history and discovery of a particularly influential subset of indazole derivatives: the methyl-indazole carbaldehydes. These scaffolds, featuring a methyl group and a reactive carbaldehyde moiety, serve as crucial synthetic intermediates and foundational building blocks for a multitude of pharmacologically active agents.[4][6][7] We will explore the historical evolution of indazole synthesis, from foundational discoveries to modern, highly efficient methodologies that enable the precise construction of these valuable molecules. This guide will further illuminate the causal relationship between synthetic strategies and the resulting therapeutic applications, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this vital chemical entity.

A Journey Through Time: The Discovery and Synthesis of the Indazole Nucleus

The story of indazole begins in the late 19th century with the pioneering work of Emil Fischer, who first described the synthesis of an indazole derivative in 1883.[8][9] Early methods for constructing the indazole core laid the groundwork for future innovations. A classical and historically significant approach is the Jacobson synthesis, which involves the diazotization of an N-acylated o-toluidine followed by intramolecular cyclization.[10][11]

While foundational, these early methods often required harsh conditions and offered limited control over regioselectivity, particularly for substituted derivatives. The advent of modern synthetic chemistry has ushered in a new era of indazole synthesis, characterized by milder reaction conditions, greater functional group tolerance, and improved yields. These advancements have been pivotal in enabling the efficient and specific synthesis of methyl-indazole carbaldehyde scaffolds.

Modern Synthetic Strategies for Methyl-Indazole Carbaldehydes

The strategic placement of a methyl group and a carbaldehyde function on the indazole scaffold is critical for its utility in drug discovery. The methyl group can modulate lipophilicity and steric interactions within a biological target's binding pocket, while the carbaldehyde serves as a versatile synthetic handle for further molecular elaboration.[12][13][14] A particularly elegant and efficient modern approach for the synthesis of 1H-indazole-3-carboxaldehydes is the nitrosation of indole precursors.[4][5]

This method proceeds under mild, slightly acidic conditions and demonstrates broad applicability to both electron-rich and electron-deficient indoles.[4][5] The reaction is believed to proceed through a multistep pathway involving the nitrosation of the indole at the C3 position to form an oxime intermediate. This is followed by the addition of water, ring opening, and subsequent ring closure to yield the desired 1H-indazole-3-carboxaldehyde.[5]

Experimental Protocol: Synthesis of 7-Methyl-1H-indazole-3-carboxaldehyde

The following protocol, adapted from a reported optimized procedure, details the synthesis of 7-methyl-1H-indazole-3-carboxaldehyde from 7-methyl-indole.[4][15] This self-validating system provides a reliable method for obtaining this key intermediate.

Materials:

-

7-methyl-indole

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl, 2 N)

-

Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Petroleum ether

Procedure:

-

In a round-bottom flask, a solution of sodium nitrite (e.g., 16 mmol) in deionized water and DMF is cooled to 0 °C.[15]

-

Slowly add 2 N hydrochloric acid (e.g., 14 mmol) to the solution at 0 °C.[15]

-

After stirring for 10 minutes at 0 °C, a solution of 7-methyl-indole (e.g., 2.0 mmol) in DMF is added dropwise over a period of 2 hours using a syringe pump.[15]

-

The reaction mixture is then stirred at room temperature for 12 hours.[15]

-

The mixture is extracted three times with ethyl acetate.[4][15]

-

The combined organic layers are washed three times with water, then with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.[4][15]

-

The crude product is purified by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (e.g., 8:2) to afford 7-Methyl-1H-indazole-3-carboxaldehyde as a yellowish solid.[4][15]

Expected Yield: Approximately 72%[4][16]

| Compound | Starting Material | Key Reagents | Yield | Reference |

| 1H-indazole-3-carboxaldehyde | Indole | NaNO₂, HCl | 99% | [4] |

| 5-Methoxy-1H-indazole-3-carboxaldehyde | 5-Methoxy-indole | NaNO₂, HCl | 91% | [4] |

| 7-Methyl-1H-indazole-3-carboxaldehyde | 7-Methyl-indole | NaNO₂, HCl | 72% | [4] |

| 5-Nitro-1H-indazole-3-carboxaldehyde | 5-Nitro-indole | NaNO₂, HCl | 80 °C, 6h | [4] |

Table 1: Representative yields for the synthesis of substituted 1H-indazole-3-carboxaldehydes via nitrosation of indoles.

The Role of Methyl-Indazole Carbaldehydes in Drug Discovery

The synthetic accessibility of methyl-indazole carbaldehydes has positioned them as pivotal intermediates in the development of a wide range of therapeutic agents. The aldehyde functionality is readily transformed into a vast array of other chemical groups, including amines, alcohols, alkenes, and various heterocyclic systems, enabling the exploration of extensive chemical space in drug discovery campaigns.[4]

The indazole core itself is a key pharmacophore in numerous approved drugs, including the anti-cancer agents pazopanib and axitinib, and the antiemetic granisetron.[1][2][8] The functionalization at the 3-position, often originating from a carbaldehyde intermediate, is crucial for the biological activity of these drugs, as it allows for the introduction of side chains that engage with specific residues in the target protein's active site.[4][5] The 7-methyl-indazole scaffold, in particular, has been identified as a privileged core in modern medicinal chemistry, contributing to the development of potent kinase inhibitors and receptor antagonists.[3]

Conclusion: A Scaffold of Enduring Importance

The journey of the methyl-indazole carbaldehyde scaffold from the early days of heterocyclic chemistry to its current status as a cornerstone of modern drug discovery is a testament to the enduring power of organic synthesis. The development of robust and efficient synthetic methodologies has unlocked the full potential of this versatile building block, enabling the creation of a new generation of targeted therapeutics. As our understanding of disease biology continues to deepen, the rational design and synthesis of novel derivatives based on the methyl-indazole carbaldehyde core will undoubtedly continue to drive innovation in the pharmaceutical sciences.

References

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Available at: [Link]

-

Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. ResearchGate. Available at: [Link]

-

Pharmacological properties of indazole derivatives: recent developments. ResearchGate. Available at: [Link]

-

An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC. Available at: [Link]

-

A comprehensive review on the indazole based derivatives as targeted anticancer agents. ResearchGate. Available at: [Link]

-

1-Methyl-1H-indazole-5-carbaldehyde. Chem-Impex. Available at: [Link]

-

indazole - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

1-Methyl-1H-indazole-6-carbaldehyde. Chem-Impex. Available at: [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Available at: [Link]

- US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid. Google Patents.

- EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid. Google Patents.

-

Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]

-

Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

- WO2009106980A2 - Indazole derivatives. Google Patents.

-

1-Methyl-1H-indazole-3-carbaldehyde. PubChem. Available at: [Link]

-

7-Methyl-1H-indazole-5-carbaldehyde. PubChem. Available at: [Link]

-

1-methyl-1h-indazole-6-carbaldehyde (C9H8N2O). PubChemLite. Available at: [Link]

-

5-methyl-1h-indazole-3-carbaldehyde (C9H8N2O). PubChemLite. Available at: [Link]

-

How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?. Knowledge. Available at: [Link]

- WO2017186693A1 - Synthesis of indazoles. Google Patents.

-

1H-Imidazole-2-carboxaldehyde. Organic Syntheses. Available at: [Link]

-

Synthesis and biological evaluation of new indazole derivatives. ResearchGate. Available at: [Link]

-

ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. Available at: [Link]

-

Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. MDPI. Available at: [Link]

- WO2006048745A1 - Methods for preparing indazole compounds. Google Patents.

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing. Available at: [Link]

-

An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 6-Methyl-1H-indazole-5-carbaldehyde|CAS 1638771-81-9 [benchchem.com]

- 13. 1-Methyl-1H-indazole-3-carboxaldehyde | C9H8N2O | CID 7164545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 7-Methyl-1H-indazole-5-carbaldehyde | C9H8N2O | CID 18452106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Procedure for Vilsmeier-Haack formylation to produce indazole-5-carbaldehyde

This Application Note is designed for researchers and drug development professionals. It synthesizes the mechanistic constraints of the Vilsmeier-Haack reaction with the industry-standard protocols required to successfully target the C-5 position of the indazole scaffold.

Protocol Design & Regioselectivity Analysis

Executive Summary

The direct Vilsmeier-Haack formylation of 1H-indazole is chemically constrained to the C-3 position due to the electronic enrichment of the pyrazole ring relative to the benzene ring. Consequently, applying standard Vilsmeier conditions (

To produce indazole-5-carbaldehyde , the standard high-fidelity protocol utilizes a Metal-Halogen Exchange-Formylation sequence. This method employs

Mechanistic Analysis: Why Direct Vilsmeier Fails at C-5

The Vilsmeier-Haack reaction generates a chloroiminium ion (the Vilsmeier reagent), which is a weak electrophile. It reacts exclusively at the most electron-rich position of a heteroaromatic system.

-

Indazole Electronics: The nitrogen-containing pyrazole ring is significantly more electron-rich than the fused benzene ring.

-

Regioselectivity:

-

C-3 Position: The preferred site for Electrophilic Aromatic Substitution (EAS), including Vilsmeier formylation, halogenation, and acylation.

-

C-5 Position: Electronically deactivated relative to C-3. Direct formylation here is kinetically inaccessible under Vilsmeier conditions.

-

Figure 1: Regioselectivity map contrasting the Vilsmeier-Haack route (C-3) vs. the Metal-Halogen Exchange route (C-5).

Validated Protocol: Synthesis of Indazole-5-Carbaldehyde

Method: Lithium-Halogen Exchange followed by DMF Quench. Precursor: 5-Bromo-1H-indazole (commercially available or synthesized from 4-bromo-2-methylaniline).

Reagents & Materials

| Component | Grade/Spec | Role |

| 5-Bromo-1H-indazole | >98% Purity | Substrate |

| n-Butyllithium (n-BuLi) | 1.6M or 2.5M in Hexanes | Lithiating Agent |

| Tetrahydrofuran (THF) | Anhydrous, inhibitor-free | Solvent |

| N,N-Dimethylformamide (DMF) | Anhydrous (99.8%) | Formylating Agent |

| Sodium Hydride (NaH) | 60% dispersion in oil | Deprotonating Agent (Optional*) |

| Protecting Group (Optional) | THP or SEM-Cl | N-Protection (Recommended for scale) |

(Note: The reaction can be performed on the unprotected indazole using 3 equivalents of n-BuLi (1 for NH deprotonation, 2 for Li exchange), but N-protection (e.g., THP) generally improves yield and handling.)

Step-by-Step Procedure (N-Protected Route)

Phase 1: Protection (Tetrahydropyranyl - THP)

-

Dissolution: Dissolve 5-bromoindazole (1.0 eq) in anhydrous DCM or THF.

-

Catalysis: Add catalytic p-Toluenesulfonic acid (pTSA, 0.1 eq).

-

Addition: Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) dropwise at 0°C.

-

Reaction: Stir at Room Temperature (RT) for 3–12 hours until TLC confirms consumption of starting material.

-

Workup: Wash with saturated

, dry over

Phase 2: Formylation (The "Vilsmeier-Like" Step)

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon/Nitrogen atmosphere.

-

Solvation: Dissolve the N-protected 5-bromoindazole (1.0 eq) in anhydrous THF (0.1 M concentration).

-

Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Temperature control prevents benzyne formation or polymerization.

-

Lithiation: Add n-BuLi (1.2 eq) dropwise over 20 minutes. Maintain internal temp < -70°C.

-

Observation: Solution may turn yellow/orange, indicating the formation of the aryllithium species.

-

-

Exchange Time: Stir at -78°C for 30–60 minutes.

-

Formylation: Add anhydrous DMF (3.0 eq) dropwise.

-

Warming: Allow the mixture to warm slowly to 0°C over 2 hours.

-

Quench: Quench with saturated

solution. -

Deprotection (In-situ): To remove the THP group, treat the crude mixture with 2M HCl in THF/Water (or methanol) and heat to 50°C for 1–2 hours.

-

Isolation: Neutralize with

, extract with Ethyl Acetate (3x), wash with brine, and dry over -

Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Hexane/EtOAc).

Expected Yield: 75–85% (over 2 steps). Characterization:

-

1H NMR (DMSO-d6): Distinct aldehyde proton signal at ~10.0 ppm.

-

Regiochemistry Check: COSY NMR showing coupling between C-4 and C-6 protons confirms C-5 substitution.

Alternative Route: Nitrile Reduction

If 5-cyanoindazole is available, a reductive approach avoids cryogenic lithiation.

-

Reagents: Raney Nickel, Formic Acid (75%).[3]

-

Procedure: Reflux 5-cyanoindazole with Raney Ni in formic acid for 2 hours.

-

Mechanism: The nitrile is reduced to the imine, which hydrolyzes to the aldehyde.

-

Note: This method is robust but Raney Nickel handling requires strict safety protocols (pyrophoric).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Lithiation) | Moisture in THF/DMF | Use freshly distilled or molecular-sieve dried solvents. |

| Regioisomer Mix | Incomplete Lithiation | Ensure -78°C is maintained; increase n-BuLi slightly (1.3 eq). |

| Starting Material Recovery | Quench too fast | Allow the DMF adduct to form for at least 30 mins before warming. |

| C-3 Formylation | Used Vilsmeier ( | Stop. Switch to the Lithiation/DMF protocol described above. |

References

-

Regioselectivity of Indazole Formylation

- Direct Vilsmeier-Haack formylation at the C3 position of indazoles is ineffective or yields C-3 products.

-

Source: RSC Advances, 2018, 8 , 14503-14512.

-

Synthesis from 5-Bromoindazole (Lithiation Route)

- Protocol for 5-bromoindazole synthesis and subsequent functionaliz

-

Source: BenchChem Application Note: Synthesis of 5-bromo-1H-indazole.

-

Alternative Nitrile Reduction Route

- Synthesis of 1-alkyl-1H-indazole-5-carbaldehyde via Raney Ni/Formic Acid reduction.

-

Source: ResearchGate: Synthesis of Novel N1 and N2 Indazole Derivatives.

-

General Vilsmeier-Haack Mechanism & Limitations

- Comprehensive guide to Vilsmeier-Haack regioselectivity on heterocycles.

-

Source: Organic Chemistry Portal: Vilsmeier-Haack Reaction.

Sources

Schiff base formation using 6-Methyl-1H-indazole-5-carbaldehyde

Topic: Synthesis and Characterization of Novel Schiff Bases from 6-Methyl-1H-indazole-5-carbaldehyde for Advanced Drug Discovery

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic activity. The synthesis of Schiff bases (imines) from indazole-based aldehydes represents a facile and efficient strategy for generating molecular diversity and exploring new chemical space for drug discovery. This document provides a comprehensive guide to the synthesis, purification, and characterization of Schiff bases derived from 6-Methyl-1H-indazole-5-carbaldehyde. We present a robust, adaptable protocol, explain the underlying chemical principles, and discuss the potential applications of these compounds, particularly in the development of novel antimicrobial and anticancer agents. This guide is intended for researchers in synthetic chemistry, medicinal chemistry, and drug development.

Introduction: The Strategic Value of Indazole-Based Schiff Bases

The 1H-indazole ring system is a bioisostere of purine and has garnered immense interest in pharmaceutical research due to its prevalence in a wide array of biologically active molecules. Compounds featuring this scaffold have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and potent kinase inhibitory effects, the last of which is exemplified by approved cancer therapeutics like Pazopanib.

The functionalization of the indazole core via Schiff base formation is a highly effective strategy in medicinal chemistry. The condensation reaction between an aldehyde, such as 6-Methyl-1H-indazole-5-carbaldehyde, and a primary amine yields an imine (-C=N-) linkage. This dynamic covalent bond offers several advantages:

-

Synthetic Accessibility: The reaction is typically high-yielding, proceeds under mild conditions, and requires simple purification procedures.

-

Modular Design (R-group Diversity): A vast library of diverse Schiff bases can be rapidly synthesized by varying the amine component, allowing for systematic exploration of structure-activity relationships (SAR).

-

Pharmacophoric Properties: The imine bond is a key hydrogen bond acceptor and can participate in crucial interactions with biological targets. Furthermore, the overall planarity and electronic properties of the resulting conjugate system can be fine-tuned.

This application note provides a detailed protocol for the synthesis of Schiff bases using 6-Methyl-1H-indazole-5-carbaldehyde, a versatile building block that combines the proven indazole scaffold with a reactive aldehyde functionality.

Reaction Mechanism and Optimization Rationale

The formation of a Schiff base is a classic acid-catalyzed nucleophilic addition-elimination reaction. Understanding the mechanism is critical for troubleshooting and optimizing reaction conditions.

The reaction proceeds in two key stages:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. This forms a transient tetrahedral intermediate called a carbinolamine.

-

Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water).[1][2] Subsequent elimination of water and deprotonation of the nitrogen atom yields the final imine product.[3]

The entire process is reversible.[4][5] To drive the equilibrium towards the product, the water formed during the reaction must be removed.[4][6][7] This can be achieved using a Dean-Stark apparatus for azeotropic removal or by adding a chemical drying agent like anhydrous MgSO₄ or molecular sieves.[4][7]

The reaction rate is pH-dependent, with the optimum pH typically being mildly acidic (around 4-5).[2][5]

-

If the pH is too high (basic): There is insufficient acid to catalyze the dehydration of the carbinolamine intermediate.[2]

-

If the pH is too low (strongly acidic): The amine nucleophile becomes protonated to its non-nucleophilic ammonium salt, inhibiting the initial attack on the carbonyl group.[2]

Sources

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Protecting Group Strategies for N1-Position in 6-Methyl-1H-indazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, including anti-cancer agents like Pazopanib and Axitinib.[1][2] 6-Methyl-1H-indazole-5-carbaldehyde is a key building block in medicinal chemistry, with its aldehyde group providing a versatile handle for synthetic diversification.[1] However, the presence of the N-H proton in the pyrazole ring of the indazole complicates synthetic transformations by offering a competing site for reaction.[3][4] Regioselective functionalization is a significant challenge in indazole chemistry, as direct alkylation or acylation often yields a mixture of N1 and N2 isomers.[5][6][7][8] Therefore, the strategic use of protecting groups to temporarily mask the N1-position is paramount for achieving desired chemical outcomes in a controlled and efficient manner.

This document provides a detailed guide to selecting and implementing protecting group strategies for the N1-position of 6-methyl-1H-indazole-5-carbaldehyde. It offers in-depth protocols, discusses the rationale behind experimental choices, and presents a comparative analysis of suitable protecting groups to aid researchers in designing robust synthetic routes.

The Challenge of Regioselectivity in Indazole Functionalization

The indazole ring system exhibits annular tautomerism, with the proton on the pyrazole ring capable of residing on either nitrogen, leading to 1H- and 2H-indazole tautomers.[2][8] The 1H-tautomer is generally the more thermodynamically stable form.[6][8][9] Direct functionalization of the indazole nitrogen often leads to poor regioselectivity, yielding mixtures of N1 and N2 substituted products.[5][6][7][8] The ratio of these isomers is influenced by several factors, including:

-

Steric and Electronic Effects of Substituents: The nature and position of groups on the indazole ring can significantly impact the site of substitution.[8]

-

Reaction Conditions: The choice of base, solvent, and temperature plays a critical role in directing the reaction to the desired nitrogen.[6][8] For instance, sodium hydride (NaH) in tetrahydrofuran (THF) tends to favor N1-alkylation.[6][9]

-

Nature of the Electrophile: The reactivity and steric bulk of the alkylating or acylating agent can also influence the regiochemical outcome.[6]

-

Thermodynamic versus Kinetic Control: N1-substituted products are often the thermodynamic products, while N2-substituted products may be favored under kinetic control.[8][9][10]

Given these complexities, a protecting group strategy is often the most reliable approach to ensure selective modification at other positions of the 6-methyl-1H-indazole-5-carbaldehyde molecule, particularly when the desired chemistry is incompatible with the free N-H.

Selecting an Optimal N1-Protecting Group

The ideal protecting group for the N1-position of 6-methyl-1H-indazole-5-carbaldehyde should possess several key characteristics:

-

Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and operationally simple, using readily available and cost-effective reagents.[11]

-

Stability: The protecting group must be robust enough to withstand the reaction conditions of subsequent synthetic steps.[11]

-

Orthogonality: The removal of the protecting group should be achievable under conditions that do not affect other functional groups in the molecule, particularly the aldehyde.[11] This concept of "orthogonal sets" of protecting groups is crucial in complex multi-step syntheses.

-

Minimal Impact on Reactivity: The protecting group should not interfere with the desired transformations at other positions of the indazole ring.

Based on these criteria, several protecting groups are suitable for the N1-position of indazoles. This guide will focus on three commonly employed and effective groups: tert-Butoxycarbonyl (Boc) , Trityl (Tr) , and (2-(Trimethylsilyl)ethoxy)methyl (SEM) .

Comparative Overview of Selected Protecting Groups

| Protecting Group | Introduction Conditions | Deprotection Conditions | Advantages | Disadvantages |

| Boc | (Boc)₂O, TEA, DMAP in DCM | TFA in DCM; or NaOMe in MeOH | Mild introduction; easily removed with acid or specific basic conditions. | Labile to strong acids and some bases, which may not be compatible with all subsequent steps.[12] |

| Trityl (Tr) | Trityl chloride, Et₃N in DMF | Mild acid (e.g., TFA in DCM) | Bulky group that can direct lithiation; stable to many reagents. | Can be sterically demanding; removal requires acidic conditions. |

| SEM | SEM-Cl, NaH in DMF | TBAF in THF; or HCl in EtOH | Very stable to a wide range of conditions; can direct C3-lithiation.[13] | Removal often requires fluoride sources or strong acid.[13] |

Experimental Protocols

Protocol 1: N1-Boc Protection of 6-Methyl-1H-indazole-5-carbaldehyde

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for nitrogen atoms due to its ease of introduction and facile removal under acidic conditions.[12]

Workflow for N1-Boc Protection and Deprotection

Caption: Workflow for Boc protection and deprotection.

Materials

-

6-Methyl-1H-indazole-5-carbaldehyde

-

Di-tert-butyl dicarbonate ((Boc)₂)

-

Triethylamine (TEA)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Step-by-Step Procedure for N1-Boc Protection

-

Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-methyl-1H-indazole-5-carbaldehyde (1.0 equiv) in anhydrous DCM (to a concentration of approximately 0.1 M).

-

Addition of Reagents: To the stirred solution, add triethylamine (1.5 equiv), 4-dimethylaminopyridine (0.1 equiv), and di-tert-butyl dicarbonate (1.2 equiv).

-

Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the N1-Boc protected 6-methyl-1H-indazole-5-carbaldehyde.

Step-by-Step Procedure for N1-Boc Deprotection

-

Dissolution: Dissolve the N1-Boc protected indazole (1.0 equiv) in DCM (approximately 0.1 M).

-

Addition of Acid: Add trifluoroacetic acid (TFA) (5-10 equiv) dropwise to the solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the deprotection by TLC.

-

Work-up: Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃. Extract the product with DCM.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: If necessary, purify the product by flash column chromatography or recrystallization.

Protocol 2: N1-Trityl Protection of 6-Methyl-1H-indazole-5-carbaldehyde

The trityl (triphenylmethyl, Tr) group is a bulky protecting group that is stable under a variety of conditions but can be readily removed with mild acid.[14][15] Its steric bulk can also be advantageous in directing reactions at other positions.

Workflow for N1-Trityl Protection and Deprotection```dot

Caption: Workflow for SEM protection and deprotection.

Materials

-

6-Methyl-1H-indazole-5-carbaldehyde

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

(2-(Trimethylsilyl)ethoxy)methyl chloride (SEM-Cl)

-

Dimethylformamide (DMF), anhydrous

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Water and Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure for N1-SEM Protection

-

Preparation: In a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere, suspend sodium hydride (1.2 equiv) in anhydrous DMF (0.3 M). Cool the suspension to 0 °C.

-

Indazole Addition: Dissolve 6-methyl-1H-indazole-5-carbaldehyde (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.

-

Anion Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

SEM-Cl Addition: Cool the reaction mixture back to 0 °C and add SEM-Cl (1.2 equiv) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC.

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the product with ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography (ethyl acetate/hexanes) to isolate the N1-SEM protected indazole.

Step-by-Step Procedure for N1-SEM Deprotection

-

Dissolution: Dissolve the N1-SEM protected indazole (1.0 equiv) in anhydrous THF (0.1 M).

-

TBAF Addition: Add TBAF solution (1.0 M in THF, 2.0-3.0 equiv).

-

Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and stir for 2-4 hours, monitoring by TLC.

-

Work-up: Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purification: Purify the residue directly by flash column chromatography to obtain the deprotected product.

Conclusion

The successful synthesis and functionalization of 6-methyl-1H-indazole-5-carbaldehyde hinges on the judicious selection and application of an N1-protecting group. The choice between Boc, Trityl, and SEM groups should be guided by the specific requirements of the downstream synthetic steps, particularly the stability towards the planned reaction conditions and the orthogonality of the deprotection step. The detailed protocols provided herein offer reliable methods for the implementation of these protecting group strategies, enabling researchers and drug development professionals to confidently navigate the synthesis of complex indazole-based molecules.

References

- Vertex Pharmaceuticals, Inc. (2009). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Organic Letters.

- GlaxoSmithKline. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing.

- National Institutes of Health (NIH). (2024). Development of a selective and scalable N1-indazole alkylation - PMC.

- American Chemical Society. (2025). Gold-Catalyzed Regioselective N-1 Arylation of Indazoles. ACS Publications.

- National Institutes of Health (NIH). (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC.

- National Institutes of Health (NIH). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC.

- Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.

- PubMed. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles.

- ResearchGate. (2025). Regioselective Protection at N -2 and Derivatization at C -3 of Indazoles.

- American Chemical Society. Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions.

- Organic Chemistry Portal. Indazole synthesis.

- BenchChem. Application Notes: Protecting Group Strategies for 3-Iodo-6-methyl-4-nitro-1H-indazole.

- MDPI. (2021). Recent Progress Concerning the N-Arylation of Indoles.

- ORGANIC CHEMISTRY. (2023). Substituent-controlled site-selective silylation of 2H-indazoles to access silylated 1H-indazoles and.

- ResearchGate. Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines | Request PDF.

- MilliporeSigma. Selecting Orthogonal Building Blocks.

- Arkivoc. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.

- Unknown Source. VI Protecting Groups and Orthogonal Protection Strategies.

- Google Patents. WO2006048745A1 - Methods for preparing indazole compounds.

- National Institutes of Health (NIH). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC.

- ResearchGate. (2025). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions | Request PDF.

- ResearchGate. N1-protection of 3-iodoindazole derivatives using ultrasound irradiation..

- Unknown Source. Protecting Groups in Peptide Synthesis: A Detailed Guide.

- Unknown Source. Protecting Groups.

- BenchChem. 6-Methyl-1H-indazole-5-carbaldehyde|CAS 1638771-81-9.

- Unknown Source. 1.2 Deprotection: The Concept of Orthogonal Sets.

- JOCPR. Synthesis and molecular docking studies of 1-trityl-5-azaindazole derivatives.

- Bioorganic Chemistry. (2024).

- ACG Publications. (2022). Synthesis and reactivity of novel trityl-type protecting groups.

- Organic Chemistry Portal. Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach.

- Organic Chemistry Portal. Tritylamines.

- BenchChem. Overcoming regioselectivity issues in indazole synthesis.

- Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.

- Google Patents. WO2014088983A1 - Regioselective n-2 arylation of indazoles.

- ResearchGate. (2025). (PDF) Synthesis of Novel N1 and N2 Indazole Derivatives.

- ResearchGate. (2025). (PDF) Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole.

- PubChem. 7-Methyl-1H-indazole-5-carbaldehyde | C9H8N2O | CID 18452106.

- National Institutes of Health (NIH). (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC.

- Fluorochem. 1H-Indazole-5-carbaldehyde.

Sources

- 1. 6-Methyl-1H-indazole-5-carbaldehyde|CAS 1638771-81-9 [benchchem.com]

- 2. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 10. researchgate.net [researchgate.net]

- 11. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. acgpubs.org [acgpubs.org]

- 15. Tritylamines [organic-chemistry.org]

Troubleshooting & Optimization

Purification of 6-Methyl-1H-indazole-5-carbaldehyde by column chromatography

Technical Support Center: Purification of 6-Methyl-1H-indazole-5-carbaldehyde

Technical Snapshot: The Molecule & The Challenge

-

Compound: 6-Methyl-1H-indazole-5-carbaldehyde

-

CAS: (Generic Indazole-5-CHO reference)

-

Chemical Nature: Amphoteric heterocycle with a reactive electrophile.

-

The Purification Paradox:

-

The Indazole Core: The N-H proton (pKa ~14) acts as a strong Hydrogen Bond Donor (HBD), causing severe "tailing" or irreversible adsorption on acidic silica gel.

-

The Aldehyde (-CHO): Chemically sensitive. It is prone to oxidation (to carboxylic acid) on active silica and can form imines if primary amines are used as mobile phase modifiers.

-

Module 1: Sample Preparation & Loading (The "Solubility Trap")

Q: My crude material is not dissolving in the mobile phase (Hexane/EtOAc). Can I load it using DCM?

A: Avoid liquid loading with strong solvents if possible. Indazoles often exhibit poor solubility in non-polar solvents but high solubility in DCM or THF. Liquid loading with a "strong" solvent (DCM) onto a column running in a "weak" solvent (Hexane) causes the sample to precipitate instantly upon hitting the silica bed. This blocks the flow and creates "band streaking," ruining separation.

The Protocol: Dry Loading (Mandatory for >100mg scales)

-

Dissolve: Dissolve your crude 6-methyl-1H-indazole-5-carbaldehyde in the minimum amount of DCM or MeOH/DCM (9:1) to ensure complete solubilization.

-

Adsorb: Add dry silica gel (ratio: 2g silica per 1g crude) or Celite 545 (preferred for faster flow).

-

Evaporate: Rotovap gently until you have a free-flowing, dry powder.

-

Load: Pour this powder on top of your pre-packed column and add a protective layer of sand.

Module 2: Mobile Phase Strategy

Q: Which solvent system yields the best Rf without decomposing the aldehyde?

A: You have two primary pathways depending on the impurity profile.

Pathway A: The "Standard" Gradient (DCM / MeOH)

Best for removing polar impurities and baseline material.

-

Base Solvent: Dichloromethane (DCM).

-

Eluent: Methanol (MeOH).

-

Gradient: 0%

5% MeOH. -

Note: Indazole-5-carbaldehydes typically elute between 1-3% MeOH. Above 5%, you will co-elute silica-derived impurities.

Pathway B: The "Gentle" Gradient (Hexane / EtOAc)

Best for separating non-polar synthetic precursors (e.g., methylated intermediates).

-

Gradient: 10%

60% EtOAc in Hexane. -

Observation: The indazole will likely elute late (40-60% EtOAc) due to the polar N-H bond.

Data Summary: Solvent System Performance

| Parameter | DCM / MeOH (0-5%) | Hexane / EtOAc (10-60%) |

| Solubility | High | Low (Risk of precipitation) |

| Resolution | Sharp bands for polar products | Broader bands (tailing likely) |

| Aldehyde Stability | Moderate (MeOH can form acetals if acidic) | High (Inert solvents) |

| Recommendation | Primary Choice | Secondary Choice |

Module 3: Troubleshooting Tailing & Retention

Q: The product is "streaking" (tailing) down the column and never fully elutes. How do I fix this without destroying the aldehyde?

A: This is caused by the Indazole N-H hydrogen bonding to the Silanol (Si-OH) groups on the silica. You must deactivate the silica surface.

The Fix: The "Pre-Buffered" Column Technique Do not add amines directly to your run if you fear aldehyde reactivity.

-

Pack the column with Hexane containing 1% Triethylamine (TEA) .

-

Flush the column with 2-3 column volumes (CV) of pure Hexane (or starting solvent) to remove free TEA.

-

Load your sample.

-

Run your gradient without TEA.

-

Why this works: The TEA neutralizes the most acidic sites on the silica (the ones causing the tailing) but is washed out of the bulk mobile phase, preventing reaction with your aldehyde group.

-

Module 4: Stability & Side Reactions

Q: I see a new spot on TLC after the column that wasn't there before. What happened?

A: You likely oxidized the aldehyde or formed an acetal.

-

Oxidation: Silica gel often contains trace metal ions (Iron) and adsorbed oxygen, acting as a mild oxidant.

-

Acetal Formation: If using DCM/MeOH.

Visual Decision Guides

Diagram 1: Purification Workflow Decision Tree

Caption: Logical workflow for selecting loading method and mobile phase based on solubility and tailing behavior.

Diagram 2: The "Sticky" Mechanism & Solution

Caption: Mechanistic view of Indazole retention on silica and how amine modifiers facilitate elution.

References

-

Synthesis and Properties of Indazoles

-

Aldehyde Stability on Silica

-

Chromatography of Nitrogen Heterocycles

-

Indazole-3-Carbaldehyde Purification Precedents

Sources

- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Archives Ouvertes de l'Université de Lille [lilloa.univ-lille.fr]

- 4. folia.unifr.ch [folia.unifr.ch]

- 5. Indazole synthesis [organic-chemistry.org]

- 6. Silica Gel Promotes Reductions of Aldehydes and Ketones by N-Heterocyclic Carbene Boranes [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

Technical Support Center: Stability & Storage of 6-Methyl-1H-indazole-5-carbaldehyde

From: Dr. Aris Thorne, Senior Application Scientist To: Research & Development Teams Subject: Critical Preservation Protocols for Indazole Aldehyde Intermediates

Executive Summary & Molecule Profile[1]

6-Methyl-1H-indazole-5-carbaldehyde is a high-value pharmacophore often employed as a scaffold in the development of kinase inhibitors (e.g., JAK, VEGFR pathways). Its dual functionality—an electrophilic aldehyde and a nitrogen-rich indazole core—makes it chemically versatile but inherently fragile.

The primary failure mode for this compound is radical autoxidation , converting the aldehyde to the corresponding carboxylic acid (6-methyl-1H-indazole-5-carboxylic acid). This impurity is not merely inert; it actively sabotages subsequent steps like reductive aminations or Wittig reactions by quenching basic reagents or failing to form Schiff bases.

This guide provides a self-validating storage system and remediation protocols to ensure the integrity of your starting material.

The Mechanism of Failure: Why It Oxidizes

Understanding the enemy is the first step in containment. Aldehydes do not just "go bad"; they undergo a specific radical chain reaction initiated by light and oxygen.

The Degradation Pathway

The C(O)-H bond energy in aldehydes is relatively low (~87 kcal/mol). In the presence of UV light or trace metal initiators, this hydrogen is abstracted, creating an acyl radical. This radical reacts with atmospheric oxygen to form a peracid, which then oxidizes a second molecule of aldehyde.

Figure 1: The radical autoxidation cascade. Note that one radical initiation event can degrade multiple aldehyde molecules via the propagation loop.

Storage Protocols: The "Zero-Oxidation" Standard

To prevent the pathway above, you must eliminate the initiators: Oxygen and Light .

The "Argon Blanket" Technique

Nitrogen (

-

Physics: Argon is denser than air (

g/L vs. -

Protocol: Flush the headspace of the vial with Argon for 15 seconds before sealing.

Temperature & Container Specifications

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C | Arrhenius equation dictates that lower T exponentially slows radical propagation rates. |

| Container | Amber Glass | Blocks UV radiation (200–400 nm) that triggers the initial hydrogen abstraction. |

| Seal | Parafilm over Cap | Prevents oxygen diffusion through the thread gap of screw caps. |

| Desiccant | Required | Aldehydes are hygroscopic; moisture can catalyze hydrate formation or polymerization. |

Troubleshooting & Diagnostics (FAQ)

Q1: My white solid has turned yellow/beige. Is it usable?

-

Diagnosis: Color change in indazoles usually indicates the formation of conjugated impurities (oligomers) or oxidation products.

-

Action: Run a standard

H NMR.-

Aldehyde Peak: Look for a sharp singlet at 10.0–10.2 ppm .

-

Acid Impurity: Look for a broad singlet (often invisible or very wide) at 11.0–13.0 ppm and a shift in the aromatic protons.

-

Decision: If the aldehyde peak integration is <95% relative to the aromatic ring, perform the Bisulfite Rescue (Section 5).

-

Q2: I see a new peak at ~5.5 ppm in DMSO-d6. What is it?

-

Diagnosis: This is likely the hydrate or hemiacetal form (

). Aldehydes in wet DMSO often exist in equilibrium with their hydrates. -

Action: This is reversible. It does not indicate permanent degradation. Ensure your reaction conditions utilize dry solvents.

Q3: The compound isn't reacting in my reductive amination.

-

Cause: The carboxylic acid impurity (from oxidation) is protonating your amine nucleophile, forming an unreactive salt.

-

Action: You must remove the acid. Adding excess base is rarely sufficient because the carboxylate anion can still interfere with catalyst coordination.

Remediation: The Bisulfite Rescue Protocol

If your batch has oxidized, do not discard it. The Bisulfite Adduct Method is the gold standard for purifying aldehydes.[1] It works by selectively converting the aldehyde into a water-soluble sulfonate salt, washing away the non-polar impurities (including some dimers), and then regenerating the aldehyde.

Critical Warning for Indazoles: The 1H-indazole nitrogen is acidic (

Step-by-Step Purification

Step 1: Adduct Formation

-

Dissolve crude material in minimal Ethanol or THF .

-

Add 2.0 equivalents of saturated aqueous Sodium Bisulfite (

) . -

Stir vigorously for 30–60 minutes. A white precipitate (the adduct) may form, or it may remain in solution.

Step 2: The Wash

-

Dilute with water.

-

Wash the aqueous phase with Ethyl Acetate (EtOAc)

.

Step 3: Regeneration (The Delicate Step)

-

Cool the aqueous phase to 0°C.

-

Add fresh EtOAc to the flask.

-

Slowly adjust the aqueous pH to 10–11 using saturated Sodium Bicarbonate (

) or dilute Carbonate (-

Why? We want to break the bisulfite adduct but keep the Indazole N-H protonated so the molecule remains neutral and moves back into the organic layer.

-

-

Separate layers. Extract aqueous again with EtOAc.

-

Dry organics over

and concentrate.

Figure 2: The Bisulfite Rescue Workflow. Note the separation of the acid impurity (red) from the protected aldehyde adduct (green).

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for aldehyde purification via bisulfite). Link

-

Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[4] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[4] The Journal of Organic Chemistry, 64(15), 5722–5724. (Advanced regeneration using TMS-Cl to avoid pH issues). Link

-

Boucher, M. M., et al. (2017).[2] Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.[1][2] Organic Process Research & Development, 21(9), 1394–1403.[2] Link[1]

-

Gaich, T., & Baran, P. S. (2010). Aiming for the Ideal Synthesis. The Journal of Organic Chemistry, 75(14), 4657–4673. (Context on protecting group-free handling of sensitive intermediates). Link

Sources

Troubleshooting low conversion rates in indazole aldehyde reductive amination

Topic: Troubleshooting Low Conversion in Indazole-Based Reductive Aminations

Doc ID: INDAZ-RA-004 | Version: 2.1 | Last Updated: 2026-02-15

Diagnostic Workflow

Before altering reagents, identify the bottleneck. Reductive amination is a two-step sequence: Imine Formation (equilibrium-driven) and Imine Reduction (irreversible).

Visual 1: Diagnostic Logic Tree Use this flowchart to pinpoint the failure mode based on LCMS/TLC data.

Caption: Diagnostic logic tree distinguishing between thermodynamic failures (imine formation) and kinetic/workup failures (reduction and isolation).

Troubleshooting Guides & FAQs

Category 1: Imine Formation Failures (The "Stalled Start")

Q: My indazole aldehyde remains unreacted even after 24 hours. Why? A: Indazole aldehydes (especially 3-formyl-1H-indazoles) are electron-rich. The fused pyrazole ring donates electron density into the benzene ring, making the carbonyl carbon less electrophilic than a standard benzaldehyde.

-

The Fix: You must activate the carbonyl or shift the equilibrium.

-

Add a Lewis Acid: Titanium(IV) isopropoxide (

) is the "nuclear option." It acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium [1]. -

Solvent Switch: If using DCE (1,2-Dichloroethane), the indazole may be aggregating. Switch to a THF/MeOH mixture to improve solubility of the polar indazole substrate.

-

Q: Can I use the free (unprotected) indazole? A: Yes, but with caution. The N-H proton of indazole (pKa ~14 in DMSO) is acidic enough to interact with strong Lewis acids or form hydrogen-bond networks that reduce solubility.

-

Recommendation: If solubility is the main blocker, protect the N1 position (SEM, THP, or Boc) to disrupt H-bonding. If protection is impossible, use Method B (below) which tolerates free N-H groups better than standard acid catalysis.

Category 2: Reduction & Reagent Selection

Q: I see the imine on TLC, but it won't reduce with STAB (Sodium Triacetoxyborohydride). A: STAB is a mild reductant. If your imine is sterically crowded (e.g., ortho-substituted indazole) or electron-rich, STAB might be too slow.

-

The Fix:

-

Stepwise Reduction: Form the imine fully (confirm by NMR/TLC), then add Sodium Borohydride (

) . -

2-Picoline-Borane: A greener, more soluble alternative to Cyanoborohydride. It works well in Methanol and tolerates the indazole nitrogen [3].

-

Data Summary: Reducing Agent Hierarchy

| Reagent | Strength | Selectivity | Risk Profile | Best For |

| STAB | Mild | High (Aldehyde tolerant) | Low | Standard, unhindered substrates. |

| NaBH3CN | Medium | High (pH dependent) | High (Toxic) | Acid-sensitive substrates; historical standard. |

| 2-Pic-BH3 | Medium | High | Low | Green chemistry; stubborn substrates in MeOH. |

| NaBH4 | Strong | Low (Reduces Aldehydes) | Low | Stepwise protocols only (Imine formed first). |

Category 3: Workup & Isolation (The "Missing Product")

Q: My reaction went to completion (LCMS), but I recovered very low mass after extraction. A: This is the most common failure mode in amine synthesis. Amino-indazoles love to form stable Amine-Boron complexes with the byproduct of the reducing agent. These complexes are amphiphilic and often stay in the organic phase during acid wash, or form emulsions.

-

The Fix (The "Boron Break"):

-

Method 1 (Thermal): Quench with Methanol and heat to reflux for 30 minutes. This solvolyzes the B-N bond.

-

Method 2 (Chelation): Add aqueous potassium sodium tartrate (Rochelle's Salt) or ethanolamine during the quench. These chelate the boron more strongly than your amine product.

-

Mechanism of Action: Lewis Acid Activation

Understanding why

Visual 2: Titanium-Mediated Imine Formation Mechanism showing dual-activation of the indazole aldehyde.

Caption:

Experimental Protocols

Method A: Standard Optimized STAB Protocol

Best for: Reactive amines and unhindered indazole aldehydes.

-

Dissolution: Dissolve Indazole Aldehyde (1.0 equiv) and Amine (1.1 equiv) in DCE (1,2-Dichloroethane) .

-

Note: If solubility is poor, use a 1:1 mixture of DCE/THF. Avoid pure MeOH with STAB if possible, as it consumes the reagent over time.

-

-

Activation: Add Acetic Acid (1.5 equiv) . Stir for 30-60 mins at Room Temp (RT).

-

Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv) in one portion.

-

Monitoring: Stir at RT for 4–16 hours. Monitor by LCMS for disappearance of imine.

-

Quench (Critical): Quench with saturated NaHCO3 . Stir vigorously for 30 mins to break boron complexes. Extract with DCM.

Method B: The "Nuclear Option" (Titanium Isopropoxide)

Best for: Unreactive/Electron-deficient amines, sterically hindered indazoles, or when Method A fails.

-

Complexation: In a dry vial, combine Indazole Aldehyde (1.0 equiv) and Amine (1.2 equiv) in anhydrous THF .

-

Titanium Addition: Add

(2.0 equiv) neat. The solution often turns yellow/orange. -

Imine Formation: Stir at RT for 6–12 hours (or 50°C for 2 hours if stubborn).

-

Checkpoint: Check TLC/LCMS. The aldehyde should be gone, converted entirely to the imine/titanium complex.

-

-

Reduction: Cool to 0°C. Add

(2.0 equiv) followed carefully by MeOH (dropwise, gas evolution occurs).-

Why NaBH4? The imine is already fully formed, so we don't need the selectivity of STAB. We need the power of Borohydride.

-

-

Workup (The Mattson Modification): Add 1N NaOH or Rochelle's Salt solution. A white precipitate (

) will form. Filter through Celite, then extract the filtrate.

References

-

Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, 55(8), 2552–2554.

-

Abdel-Magid, A. F., et al. (1996).[1][2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862.[2][4]

-

Sato, S., et al. (2004). "2-Picoline-borane: a stable and environmentally friendly reducing agent for reductive amination." Tetrahedron, 60(36), 7899-7906.

Sources

- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Removing regioisomers from 6-Methyl-1H-indazole-5-carbaldehyde crude mixtures

This technical guide addresses the purification of 6-Methyl-1H-indazole-5-carbaldehyde , specifically focusing on the removal of regioisomers (e.g., 7-formyl, 3-formyl) and impurities arising from cyclization or formylation reactions.

Diagnostic Triage: Identifying Your Impurity Profile

Before attempting purification, you must confirm the nature of your contamination. In indazole synthesis—whether via Rieche formylation of 6-methylindazole or cyclization of hydrazones—the primary challenge is distinguishing the 5-carbaldehyde (Target) from the 7-carbaldehyde or 3-carbaldehyde (Regioisomers).

The NMR "Coupling" Test

The most reliable method to distinguish the 5-isomer from others is 1H-NMR Analysis focusing on aromatic coupling patterns.

| Isomer | Structure Note | Diagnostic Proton Signals (Aromatic Zone) |

| 5-CHO (Target) | CHO at C5, Me at C6 | Singlets Only. H4 and H7 are isolated by substituents. H3 is naturally a singlet. (Note: Weak meta-coupling <2Hz may appear, but no strong doublets). |

| 7-CHO (Impurity) | CHO at C7, Me at C6 | Doublets Present. H4 and H5 are neighbors. You will see an ortho-coupling (J ≈ 8.0–9.0 Hz ) between H4 and H5. |

| 3-CHO (Impurity) | CHO at C3, Me at C6 | Doublets Present. H4 and H5 are neighbors. Ortho-coupling (J ≈ 8.0–9.0 Hz ) visible. |